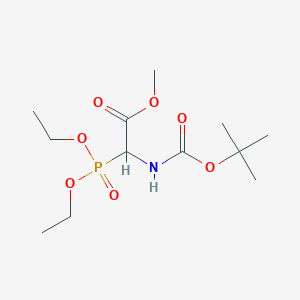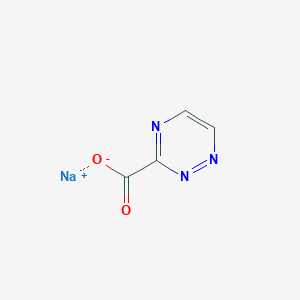
Methyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate
Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate, also known as Boc-DAP-OEt, is a chemical compound used in scientific research for various applications.
Scientific Research Applications
Synthesis of Isoxazole and Isoxazoline Derivatives
- Methyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate is used in the synthesis of 5-substituted 3-(diethoxyphosphoryl)isoxazoles and -2-isoxazolines. This involves a 1,3-dipolar cycloaddition methodology, which can produce precursors to diastereomeric 3-phosphono-2-isoxazolin-5-yl-substituted amino acids, potential bioisosteres of NMDA receptor antagonists (Conti et al., 2009).
Synthesis of Amino Acid Derivatives
- This compound has been used in the synthesis of amino acid derivatives. For example, it is a precursor in the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, highlighting its versatility in the synthesis of complex organic molecules (Wang Yu-huan, 2009).
Use in Polymer Chemistry
- It is also relevant in polymer chemistry, as evidenced by its use in the synthesis of novel amino acid-derived acetylene monomers for polymerization, which further highlights its versatility in the field of material science (Gao, Sanda, & Masuda, 2003).
Application in Peptide Synthesis
- The compound is utilized in peptide synthesis, as seen in studies involving the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester. Its role in stabilizing various peptide structures is crucial for understanding peptide behavior in biological systems (Ejsmont, Gajda, & Makowski, 2007).
Contribution to Organic Synthesis
- Its application extends to the broader field of organic synthesis, where it serves as a building block in various chemical reactions. For instance, it is used in the synthesis of 2-(Benzyloxycarbonylamino)-2-cyclopropylideneacetate, demonstrating its role in creating complex organic molecules with potential pharmacological applications (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
properties
IUPAC Name |
methyl 2-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24NO7P/c1-7-18-21(16,19-8-2)9(10(14)17-6)13-11(15)20-12(3,4)5/h9H,7-8H2,1-6H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUJLBSDSOIILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)OC)NC(=O)OC(C)(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-(2-{2-[3,5-di(trifluoromethyl)anilino]ethyl}piperidino)ethan-1-one](/img/structure/B3040396.png)

![1,1,1-Trifluoro-4-[(1-phenylethyl)amino]but-3-en-2-one](/img/structure/B3040398.png)

![2-methyl-N'-{[4-(oxiran-2-ylmethoxy)phenyl]methylene}-6-(trifluoromethyl)nicotinohydrazide](/img/structure/B3040403.png)

![[(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate](/img/structure/B3040405.png)
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3040407.png)


![4-Azaspiro[2.4]heptane oxalate](/img/structure/B3040412.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B3040413.png)

